molecular formula C11H5BrF3N3 B594971 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1209063-53-5

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B594971
CAS No.: 1209063-53-5
M. Wt: 316.081
InChI Key: VBMKWVWUHPZGBC-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic aromatic compound that contains a quinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a quinoline derivative followed by the introduction of the trifluoromethyl group and subsequent nitrile formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, such as amines or thiols.

    Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: For reduction reactions, such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile include other quinoline derivatives with different substituents, such as:

  • 4-Amino-6-chloro-2-(trifluoromethyl)quinoline-3-carbonitrile
  • 4-Amino-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
  • 4-Amino-6-iodo-2-(trifluoromethyl)quinoline-3-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the bromine atom, trifluoromethyl group, and nitrile functionality can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMKWVWUHPZGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671967
Record name 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209063-53-5
Record name 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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